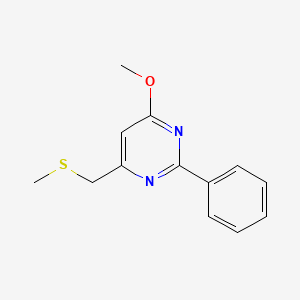
4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy, methylsulfanyl, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of Substituents: The methoxy, methylsulfanyl, and phenyl groups are introduced through substitution reactions. For example, the methoxy group can be introduced via methylation using methanol and an acid catalyst, while the methylsulfanyl group can be introduced using methylthiol and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets.
作用机制
The mechanism of action of 4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methylsulfanyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
4-Methoxy-2-phenylpyrimidine: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
6-((Methylsulfanyl)methyl)-2-phenylpyrimidine: Lacks the methoxy group, which may influence its solubility and interaction with targets.
Uniqueness
4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine is unique due to the presence of both methoxy and methylsulfanyl groups, which can confer distinct chemical and biological properties. These substituents may enhance the compound’s versatility in various applications compared to its analogs.
生物活性
4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methoxy group and a methylsulfanyl group, which may influence its biological interactions. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 250.33 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that this compound can inhibit the growth of various cancer cell lines.
Case Study: In Vitro Cytotoxicity
In a study examining the cytotoxic effects on cancer cell lines, the compound demonstrated growth inhibition percentages (GI%) as follows:
| Cell Line | GI% |
|---|---|
| HOP-92 (Lung) | 66.12 |
| NCI-H460 (Lung) | 71.80 |
| ACHN (Renal) | 66.02 |
These results suggest that the compound may serve as a potential lead for developing anticancer agents.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of the methoxy and methylsulfanyl groups may enhance binding affinity to proteins involved in cell proliferation and survival pathways.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit certain enzymes critical in cancer progression. For instance, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
Table 2: Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) |
|---|---|
| CDK2 | 0.22 |
| TRKA | 0.89 |
These findings highlight the compound's potential as a therapeutic agent targeting specific pathways in cancer biology.
Research Applications
This compound is being explored not only for its anticancer properties but also for its applications in other areas:
- Proteomics : Used to study protein interactions.
- Drug Development : Investigated as a scaffold for new pharmaceuticals.
- Material Science : Potential applications in developing advanced materials.
属性
IUPAC Name |
4-methoxy-6-(methylsulfanylmethyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-16-12-8-11(9-17-2)14-13(15-12)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHQJSMLLDODBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)CSC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














